molecular formula C7H10N2O2 B11789038 2-(6-Methoxypyridazin-3-yl)ethanol

2-(6-Methoxypyridazin-3-yl)ethanol

Cat. No.: B11789038
M. Wt: 154.17 g/mol
InChI Key: BKDFOOSKGLYKPN-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridazin-3-yl)ethanol is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridazine, featuring a methoxy group at the 6th position and an ethanol group at the 2nd position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridazin-3-yl)ethanol typically involves the reaction of 6-methoxypyridazine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridazin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methoxypyridazin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridazin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is believed that the methoxy and ethanol groups play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridazin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    2-(6-Methoxypyridazin-3-yl)acetaldehyde: An oxidized form of the compound.

    2-(6-Methoxypyridazin-3-yl)ethylamine: A reduced form of the compound.

Uniqueness

2-(6-Methoxypyridazin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(6-methoxypyridazin-3-yl)ethanol

InChI

InChI=1S/C7H10N2O2/c1-11-7-3-2-6(4-5-10)8-9-7/h2-3,10H,4-5H2,1H3

InChI Key

BKDFOOSKGLYKPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)CCO

Origin of Product

United States

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